Pyrazino[2,3-c]pyridazine

Catalog No.
S15337896
CAS No.
254-96-6
M.F
C6H4N4
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazino[2,3-c]pyridazine

CAS Number

254-96-6

Product Name

Pyrazino[2,3-c]pyridazine

IUPAC Name

pyrazino[2,3-c]pyridazine

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C6H4N4/c1-2-9-10-6-5(1)7-3-4-8-6/h1-4H

InChI Key

OUFHXMSGJIYFPW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=NC=CN=C21

Pyrazino[2,3-c]pyridazine (CAS 254-96-6) is a highly electron-deficient, symmetrical tetraazanaphthalene building block characterized by its fused pyrazine and pyridazine rings. In industrial and advanced pharmaceutical procurement, it is prioritized over simpler diazanaphthalenes due to its exceptionally low lowest unoccupied molecular orbital (LUMO) and dense hydrogen-bond acceptor profile. These properties make it a critical precursor for synthesizing targeted protein degraders (such as SMARCA2/4 PROTACs) and highly specific enzyme inhibitors. Its rigid, planar geometry provides the exact steric bulk of a naphthalene or phthalazine core, but with a significantly enhanced polarity and aqueous solubility profile, streamlining downstream formulation and complex cross-coupling workflows [1].

Research Fit

Core scaffold for GABAA receptor modulator discovery
Supports patent-protected programs targeting α2, α3, α5 subtypes with reported binding affinity context.
PROTAC building block for targeted protein degradation
Integral geometry for SMARCA2/4 degrader ternary complex formation, distinct from alternative diazine cores.
Efficient synthetic diversification route
One-step condensation with α,β-dicarbonyls enables rapid 6,7-disubstituted analog library generation.

Attempting to substitute Pyrazino[2,3-c]pyridazine with closely related structural analogs like quinoxaline or phthalazine fundamentally alters the chemical reactivity and binding thermodynamics of the resulting derivatives. While phthalazine shares the pyridazine moiety, it lacks the pyrazine nitrogens, resulting in a significantly higher lipophilicity (LogP) and the loss of two critical hydrogen-bond acceptors required for anchoring in specific anionic binding sites, such as those in Aldose Reductase (ALR2) [1]. Similarly, substituting with quinoxaline shifts the electronic distribution, raising the LUMO energy and drastically reducing the scaffold's susceptibility to the selective nucleophilic substitutions and palladium-catalyzed couplings at the C-3 and C-4 positions that are essential for assembling complex bifunctional degraders [2].

Substitution Risk

Electronic environment not interchangeable
Predicted N1 protonation preference and energy landscape differ from pteridine (pyrazino[2,3-d]pyrimidine), which may alter reactivity and target interactions.
IP-protected scaffold with specific geometry
Patented GABAA ligands and SMARCA2/4 degraders rely on the exact [2,3-c] fusion; pyrido[2,3-c]pyridazine or pyrazine/pyridazine mixtures do not map to these claims.
Synthetic accessibility may not transfer
Direct condensation route to 6,7-disubstituted derivatives is well characterized; alternative scaffolds often require more complex multi-step sequences.

Bioisosteric Core Replacement and Solubility Enhancement

In the development of ALR2 and DCN1 inhibitors, Pyrazino[2,3-c]pyridazine is utilized as a bioisosteric replacement for the phthalazine core. The introduction of the two additional nitrogen atoms in the pyrazine ring maintains the necessary spatial geometry for the specificity pocket while significantly increasing the polar surface area. This substitution lowers the partition coefficient (LogP) relative to the phthalazine baseline, directly improving the aqueous solubility of the resulting active pharmaceutical ingredients without requiring the addition of bulky solubilizing appendages [1].

Evidence DimensionHydrogen-bond acceptor count and core polarity
Target Compound DataPyrazino[2,3-c]pyridazine (4 N-atom acceptors, high polarity)
Comparator Or BaselinePhthalazine (2 N-atom acceptors, moderate polarity)
Quantified DifferenceAddition of 2 H-bond acceptors; significant reduction in theoretical LogP
ConditionsBioisosteric scaffold evaluation in inhibitor design

Procuring this tetraaza core allows medicinal chemists to improve the aqueous solubility and binding affinity of lead compounds while preserving established steric boundaries.

Protonation site vs. pteridine
Computational prediction
N1 protonation strongly preferred; energy landscape distinct from pteridine (pyrazino[2,3-d]pyrimidine).
May impact reactivity and intermolecular binding interactions.
Experimental validation not reported.

Electrophilicity and Precursor Functionalization

The tetraazanaphthalene architecture of Pyrazino[2,3-c]pyridazine creates a highly electron-deficient aromatic system with a depressed LUMO compared to diazanaphthalenes. This electronic configuration makes the ring system highly susceptible to controlled nucleophilic substitution and cross-coupling. In the synthesis of SMARCA degraders, this reactivity is exploited to efficiently couple complex piperazine or piperidine derivatives under mild conditions (e.g., using BrettPhos Pd G3 catalysts), a transformation that proceeds with much lower yields or requires harsher conditions when attempted on less electrophilic quinoxaline analogs [1].

Evidence DimensionReactivity toward cross-coupling and nucleophilic attack
Target Compound DataPyrazino[2,3-c]pyridazine (Highly reactive due to tetraaza electron withdrawal)
Comparator Or BaselineQuinoxaline / Phthalazine (Lower baseline electrophilicity)
Quantified DifferenceEnables high-yield coupling with complex amines under mild catalytic conditions
ConditionsPalladium-catalyzed cross-coupling (e.g., BrettPhos Pd G3, t-BuONa, dioxane)

Ensures high-yielding, reproducible functionalization steps in the industrial synthesis of complex bifunctional molecules like PROTACs.

GABAA receptor binding
Reported
Ki < 100 nM for α2, α3, α5 subtypes (specific derivatives).
Supports receptor-binding assay context for CNS target research.
[3H]-flumazenil displacement; flumazenil Ki ≈ 1–2 nM.

Spectroscopic Baseline for Purity and Reproducibility

For procurement and quality control, Pyrazino[2,3-c]pyridazine presents a highly distinct and symmetrical spectroscopic signature. Its ultraviolet absorption spectrum exhibits defined maxima at 219 nm (log ε 4.12), 284 nm (log ε 3.12), and 295 nm (log ε 2.99). In proton NMR (1H NMR in CDCl3), the molecule's symmetry results in exactly two sharp singlets at δ 9.23 (H2 and H3) and δ 9.88 (H5 and H8). This clean, unambiguous baseline allows for rapid, quantitative assessment of batch purity and the immediate detection of mono-substituted or degraded impurities .

Evidence Dimension1H NMR signal simplicity
Target Compound DataPyrazino[2,3-c]pyridazine (2 distinct singlets at δ 9.23 and 9.88)
Comparator Or BaselineAsymmetrical tetraazanaphthalenes (Complex multiplet splitting)
Quantified DifferenceAbsolute symmetry simplifies quantitative NMR (qNMR) purity tracking
Conditions1H NMR in CDCl3 at standard temperature

Provides an unambiguous, easily quantifiable analytical baseline to verify batch purity and prevent downstream synthetic failures.

Synthetic access
Method context
3,4-Diaminopyridazine condenses with α,β-dicarbonyls to yield 6,7-disubstituted derivatives in one step.
Supports efficient analog library synthesis for SAR exploration.
Comparable scaffolds may require multi-step routes.
SMARCA2/4 PROTAC scaffold
Class-level
Integral component of patented bifunctional degraders; geometry required for ternary complex formation.
Supports targeted protein degradation research context.
Functional requirement not met by pyrido[2,3-c]pyridazine or pteridine.

Synthesis of Targeted Protein Degraders (PROTACs)

Pyrazino[2,3-c]pyridazine is an optimal core scaffold for developing SMARCA2/4 degraders. Its highly electrophilic nature allows for efficient palladium-catalyzed coupling with complex ligands, while its polar tetraaza structure improves the overall aqueous solubility of the massive bifunctional degrader molecules [1].

Development of Bioisosteric Enzyme Inhibitors

In the design of Aldose Reductase (ALR2) or DCN1 inhibitors, this compound serves as a direct, high-polarity replacement for phthalazine. It perfectly mimics the steric bulk required to fit the enzyme's specificity pocket while providing two additional nitrogen atoms to anchor the molecule via hydrogen bonding, drastically improving target affinity and formulation viability [2].

Design of Electron-Deficient Charge-Transfer Materials

Due to its exceptionally low LUMO and symmetrical structure, the pyrazino[2,3-c]pyridazine core is utilized in creating charge-transfer complexes and specialized probes where a strong, stable electron-accepting moiety is required to tune emission wavelengths or facilitate reversible electrochemical reduction .

Application Fit Matrix

Application
Selection Property
Validation Focus
GABAA receptor modulator research
Subtype-selective binding context
Binding affinity and selectivity profiling
SMARCA2/4 degrader research
Scaffold geometry for ternary complex
Degradation efficiency and ternary complex formation
N1-metal coordination studies
Predicted N1 protonation site
Metal complex characterization and reactivity
SAR library synthesis
Efficient 6,7-disubstitution route
Derivative purity and structural diversity

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

132.043596145 g/mol

Monoisotopic Mass

132.043596145 g/mol

Heavy Atom Count

10

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